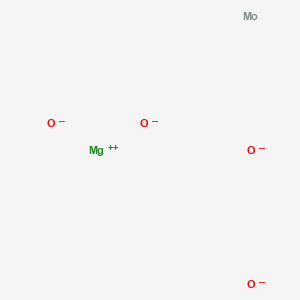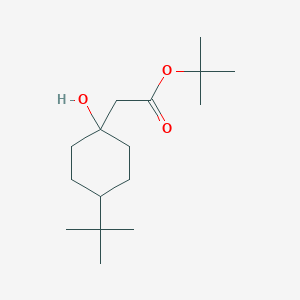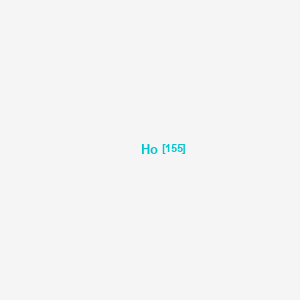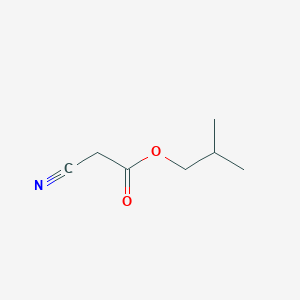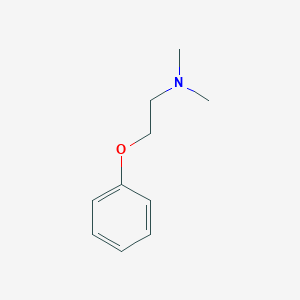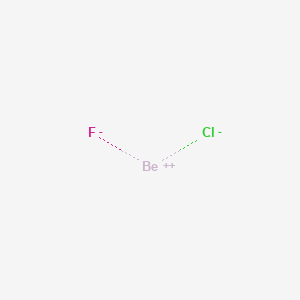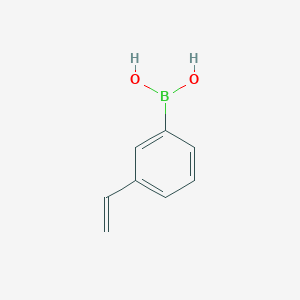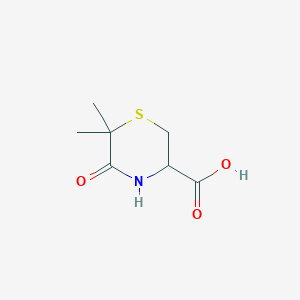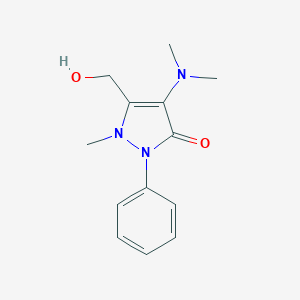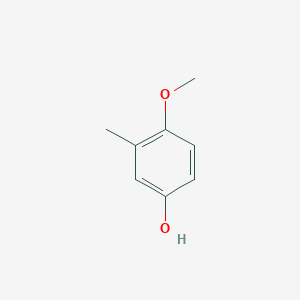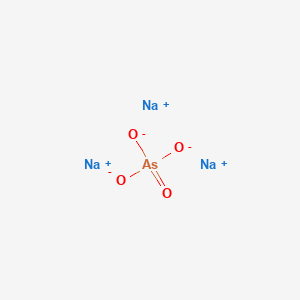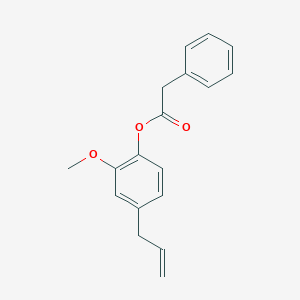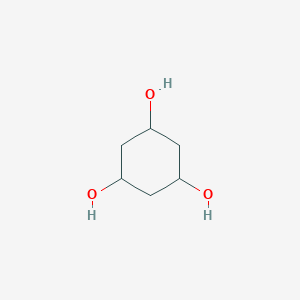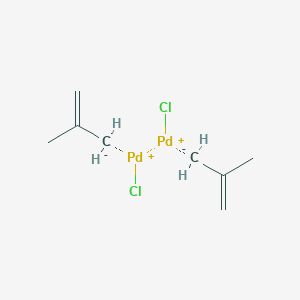
ビス(2-メチルアリル)パラジウムクロリド二量体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylallyl)palladium chloride dimer is a useful research compound. Its molecular formula is C8H12Cl2Pd2-2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-methylallyl)palladium chloride dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methylallyl)palladium chloride dimer including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉アリルアルキル化反応
ビス(2-メチルアリル)パラジウムクロリド二量体は、不斉アリルアルキル化(AAA)反応の触媒として使用されます。このプロセスは、多くの医薬品の合成において基本的なステップである、分子にキラル中心を導入するために不可欠です。 触媒の役割は、アリル脱離基の求核剤による置換を促進することです。多くの場合、高いエナンチオ選択性で置換が行われます .
鈴木・宮浦クロスカップリング反応
鈴木・宮浦クロスカップリング反応では、このパラジウム二量体は、アリールまたはビニルボロン酸とアリールまたはビニルハライドまたはトリフラートとの間で炭素-炭素結合を形成する触媒として作用します。 この反応は、天然物、医薬品、ポリマーなどの複雑な有機化合物の合成に広く使用されています .
還元的開裂反応
この化合物は、還元的開裂反応にも使用され、エーテル中の炭素-酸素結合の開裂を助けます。 これは、合成過程における敏感な分子の脱保護に特に役立ちます。これにより、コア構造に影響を与えることなく、さらに官能基化を行うことができます .
檜山カップリング反応
ビス(2-メチルアリル)パラジウムクロリド二量体は、有機シランとアリールまたはビニルハライドのクロスカップリングを含む檜山カップリング反応を触媒します。 この方法は、有機シランは、他のタイプのカップリング反応で使用される有機金属試薬よりも一般的に毒性が低く、安定しているため、炭素-炭素結合を形成するために有利です .
根岸カップリング反応
根岸カップリングでは、パラジウム二量体は、アルキル、アリール、またはビニル亜鉛化合物とアリールまたはビニルハライドまたはトリフラートとの結合を促進します。 この強力な反応は、炭素-炭素結合を効率的かつ高い官能基許容性で形成できるため、複雑な分子の構築に使用されています .
薗頭・萩原カップリング反応
この触媒は、末端アルキンとアリールまたはビニルハライドとの間で炭素-炭素結合を形成する反応である薗頭・萩原カップリングに不可欠です。 この反応は、天然物、医薬品、材料科学の用途のためのビルディングブロックである共役エニン類の合成に不可欠です .
スティルカップリング反応
有機スズ化合物とアリールまたはビニルハライドとの間で炭素-炭素結合を形成するスティルカップリング反応も、ビス(2-メチルアリル)パラジウムクロリド二量体を触媒として使用します。 この反応は、幅広い基質範囲とさまざまな官能基に対する許容性で注目されています .
水中の鈴木・宮浦カップリング
この触媒の興味深い用途は、水中で行われる鈴木・宮浦カップリング反応です。水溶媒の使用は環境に優しく、反応速度と収率を向上させることができます。 このアプローチは、グリーンケミストリーと持続可能な開発の原則に沿っています .
作用機序
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Bis(2-methylallyl)palladium chloride dimer interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(2-methylallyl)palladium chloride dimer depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of Bis(2-methylallyl)palladium chloride dimer’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
特性
CAS番号 |
12081-18-4 |
|---|---|
分子式 |
C8H12Cl2Pd2-2 |
分子量 |
391.9 g/mol |
IUPAC名 |
dichloropalladium;2-methanidylprop-1-ene;palladium(2+) |
InChI |
InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2 |
InChIキー |
CZAHDNZKZMLMCE-UHFFFAOYSA-L |
SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
異性体SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
正規SMILES |
CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


